molecular formula C9H11NOS B12110746 2-(m-Tolyloxy)ethanethioamide

2-(m-Tolyloxy)ethanethioamide

Cat. No.: B12110746
M. Wt: 181.26 g/mol
InChI Key: QPWNITSCCUGTIP-UHFFFAOYSA-N
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Description

2-(m-Tolyloxy)ethanethioamide: , also known by its chemical formula C9H11NOS , is a compound with the following structure:

CH3C6H4OCH2CH2SNH2\text{CH}_3\text{C}_6\text{H}_4\text{O}\text{CH}_2\text{CH}_2\text{S}\text{NH}_2 CH3​C6​H4​OCH2​CH2​SNH2​

It consists of a tolyl (methylphenyl) group attached to an ethanethioamide moiety. The compound’s systematic name reflects this substitution pattern. Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes: The synthesis of 2-(m-Tolyloxy)ethanethioamide involves the reaction of m-tolyl chloride with potassium thioacetate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions:

    Starting Material: m-Tolyl chloride (m-chlorotoluene)

    Reagent: Potassium thioacetate

    Solvent: Organic solvent (e.g., acetone, dichloromethane)

    Temperature: Room temperature or slightly elevated

    Procedure: The reaction mixture is stirred, and the product is isolated through filtration or extraction.

Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thioamide group may yield the corresponding amine.

    Substitution: The tolyl group can be substituted under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Alkylating agents or nucleophiles.

Major Products:
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: The corresponding amine (m-toluidine).

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity or as a precursor for drug development.

    Medicine: Notable applications yet to be established.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

The exact mechanism of action for 2-(m-Tolyloxy)ethanethioamide remains unclear. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While 2-(m-Tolyloxy)ethanethioamide is relatively unique, similar compounds include other thioamides and tolyl-substituted molecules.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

2-(3-methylphenoxy)ethanethioamide

InChI

InChI=1S/C9H11NOS/c1-7-3-2-4-8(5-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12)

InChI Key

QPWNITSCCUGTIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=S)N

Origin of Product

United States

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